2-(Benzyloxy)-4-bromopyridine
Overview
Description
2-(Benzyloxy)-4-bromopyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
2-(Benzyloxy)-4-bromopyridine, along with other bromopyridines, is extensively used in chemical synthesis and reactivity studies. For instance, Clayden and Hennecke (2008) demonstrated the use of bromopyridines in palladium-catalyzed coupling with ureas, leading to stereospecific transfer of the pyridyl group and generation of quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008). This reaction pathway highlights the role of bromopyridines in creating complex organic molecules.
Tolbin and Tomilova (2007) synthesized water-soluble phthalocyanines from bromopyridines, demonstrating their application in creating compounds with unique spectroscopic properties (Tolbin & Tomilova, 2007). This research indicates the potential use of bromopyridines in materials science, particularly in the development of novel optical materials.
Catalysis and Organic Transformations
Bromopyridines, including this compound, are also vital in catalysis and organic transformations. Mcmillan, McNab, and Reed (2007) demonstrated the Suzuki–Miyaura coupling of bromopyridines, leading to the formation of complex benzoic acid derivatives (Mcmillan, McNab, & Reed, 2007). Such reactions are fundamental in organic chemistry for creating a wide range of organic compounds.
Lang, Zewge, Houpis, and VolanteRalph (2001) explored the amination of aryl halides using copper catalysis with bromopyridines, achieving excellent yields and demonstrating the efficiency of bromopyridines in facilitating amination reactions (Lang et al., 2001).
Pharmaceutical and Medicinal Chemistry
In the context of pharmaceutical and medicinal chemistry, bromopyridines, including this compound, are integral in synthesizing bioactive molecules. Poon and Dudley (2006) described the use of a pyridinium salt derived from bromopyridines in the benzylation of alcohols, which is a crucial reaction in drug synthesis (Poon & Dudley, 2006). This research underscores the importance of bromopyridines in developing pharmaceuticals.
Johnson and Nasutavicus (1965) investigated the synthesis of azepine derivatives from bromopyridines, contributing to the synthesis of nitrogen heterocycles used in medicinal chemistry (Johnson & Nasutavicus, 1965).
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive due to the adjacent aromatic ring . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of 2-(Benzyloxy)-4-bromopyridine involves its interaction with its targets through various chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can participate in various biochemical pathways, including oxidative degradation . In the context of organic synthesis, they are often involved in carbon-carbon bond-forming reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the route of administration .
Result of Action
The result of the action of this compound depends on its specific use. In organic synthesis, it can contribute to the formation of new compounds through carbon-carbon bond-forming reactions . The benzylic position’s reactivity allows for various transformations, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the solvent used . The compound’s stability can also be affected by storage conditions, such as temperature, humidity, and light exposure.
Properties
IUPAC Name |
4-bromo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTZIRNIUHLSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682431 | |
Record name | 2-(Benzyloxy)-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960298-00-4 | |
Record name | 2-(Benzyloxy)-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.